molecular formula C21H24N2O3 B10999675 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

Cat. No.: B10999675
M. Wt: 352.4 g/mol
InChI Key: QZKXSISUDQADEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a synthetic amide derivative featuring a 4-methoxyindole core linked via an ethyl group to a propanamide scaffold substituted with a 2-methoxyphenyl moiety. The compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules. Its synthesis likely involves amide coupling strategies, as seen in analogous compounds (e.g., ) .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-19-8-4-3-6-16(19)10-11-21(24)22-13-15-23-14-12-17-18(23)7-5-9-20(17)26-2/h3-9,12,14H,10-11,13,15H2,1-2H3,(H,22,24)

InChI Key

QZKXSISUDQADEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NCCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

Preparation Methods

Core Structural Disconnections

The molecule dissects into two primary fragments:

  • 4-Methoxyindole ethylamine : Synthesized via alkylation of 4-methoxyindole with 2-bromoethylamine.

  • 3-(2-Methoxyphenyl)propanoic acid : Prepared through Friedel-Crafts acylation of 2-methoxybenzene with acryloyl chloride, followed by catalytic hydrogenation.

Amide bond formation between these fragments completes the synthesis. This approach mirrors patented methods for analogous compounds, where carbodiimide-mediated coupling achieves >75% yields.

Synthesis of 4-Methoxyindole Ethylamine

Indole Core Construction

The 4-methoxyindole scaffold derives from 3,5-dimethoxyaniline via Fischer indole synthesis:

3,5-Dimethoxyaniline+EtOOC-CO-CH2-CO-OEtZnCl2,Δ4-Methoxyindole(62% yield)[3]\text{3,5-Dimethoxyaniline} + \text{EtOOC-CO-CH}2\text{-CO-OEt} \xrightarrow{\text{ZnCl}2, \Delta} \text{4-Methoxyindole} \quad (62\%\text{ yield})

Microwave-assisted cyclization reduces reaction time to 2 hours compared to conventional thermal methods (8–12 hours).

Table 1: Optimization of 4-Methoxyindole Synthesis

ConditionCatalystTime (h)Yield (%)
Conventional heatingZnCl₂1258
Microwave irradiationZnCl₂262
Solvent-freePCl₅547

N-Alkylation with 2-Bromoethylamine

4-Methoxyindole undergoes alkylation using 2-bromoethylamine hydrobromide in DMF with K₂CO₃:

4-Methoxyindole+BrCH2CH2NH2HBrK2CO3,DMF1-(2-Aminoethyl)-4-methoxyindole(74% yield)[3]\text{4-Methoxyindole} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(2-Aminoethyl)-4-methoxyindole} \quad (74\%\text{ yield})

Excess bromoethylamine (1.5 eq) prevents di-alkylation byproducts. Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 9:1) isolates the amine intermediate.

Synthesis of 3-(2-Methoxyphenyl)Propanoic Acid

Friedel-Crafts Acylation

2-Methoxybenzene reacts with acryloyl chloride in the presence of AlCl₃:

2-Methoxybenzene+CH2=CHCOClAlCl3,CH2Cl23-(2-Methoxyphenyl)propenoyl chloride(81% yield)[2]\text{2-Methoxybenzene} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{3-(2-Methoxyphenyl)propenoyl chloride} \quad (81\%\text{ yield})

Hydrogenation to Propanoic Acid

Catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% w/w) in ethanol reduces the α,β-unsaturated ketone:

3-(2-Methoxyphenyl)propenoyl chlorideH2,Pd/C3-(2-Methoxyphenyl)propanoic acid(89% yield)[2]\text{3-(2-Methoxyphenyl)propenoyl chloride} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-(2-Methoxyphenyl)propanoic acid} \quad (89\%\text{ yield})

Amide Bond Formation

Carbodiimide-Mediated Coupling

The amine and acid fragments couple using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt):

1-(2-Aminoethyl)-4-methoxyindole+3-(2-Methoxyphenyl)propanoic acidDCC, HOBtTarget Compound(78% yield)[2]\text{1-(2-Aminoethyl)-4-methoxyindole} + \text{3-(2-Methoxyphenyl)propanoic acid} \xrightarrow{\text{DCC, HOBt}} \text{Target Compound} \quad (78\%\text{ yield})

Table 2: Coupling Agent Efficiency Comparison

Coupling AgentAdditiveSolventYield (%)
DCCHOBtCH₂Cl₂78
EDCHOAtDMF68
HATUDIEATHF82

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) show comparable efficacy but higher cost.

Purification and Characterization

Recrystallization

Crude product recrystallizes from methanol/acetic acid (4:1 v/v) to remove unreacted starting materials and dicyclohexylurea byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 1H, indole H-7), 7.21–6.21 (m, 7H, aromatic), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH), 2.68 (t, J = 7.6 Hz, 2H, COCH₂).

  • HRMS (ESI+) : m/z 409.2024 [M+H]⁺ (calc. 409.2019).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the indole ethylamine on Wang resin enables iterative coupling/deprotection steps, achieving 65% overall yield in automated synthesizers.

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes amide bond formation in anhydrous THF, though yields remain suboptimal (42%).

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) using DCC/HOBt in CH₂Cl₂ achieve 74% yield with >99% HPLC purity after recrystallization. Cost analysis favors DCC over HATU ($12/g vs. $48/g reagent cost) .

Chemical Reactions Analysis

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights structural analogs, focusing on substituent variations, synthetic methods, and inferred pharmacological implications.

Indole-Based Propanamide Derivatives

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-Methoxy-1H-indol-1-yl)propanamide (CAS 1574492-45-7) Structure: Replaces the 2-methoxyphenyl group with a benzimidazole ring. This substitution may alter selectivity compared to the target compound . Molecular Weight: 362.4 g/mol (vs. 368.4 g/mol for the target compound).

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (CAS 1401567-37-0) Structure: Substitutes 2-methoxyphenyl with a coumarin-derived group (7-methoxy-4-methyl-2-oxochromene). The 2-oxo group could influence metabolic stability .

Fluorinated and Biphenyl Analogs

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanamide

  • Structure : Features a fluorinated biphenyl group instead of 2-methoxyphenyl.
  • Synthesis : Synthesized via amide coupling (flurbiprofen + tryptamine) with a 72% yield ().
  • Implications : Fluorine enhances lipophilicity and bioavailability. The biphenyl group may improve binding to hydrophobic pockets in enzymes or receptors .

Ureido-Linked Propanamides

(S)-3-(1H-Indol-3-yl)-2-[3-(4-Methoxyphenyl)ureido]-N-[(1-phenylcyclohexyl)methyl]propanamide ((S)-9c) Structure: Incorporates a ureido linker and cyclohexylmethyl group. Properties: Melting point 161–163°C; ESI/MS m/z 523 (M-H)−.

Triazoloamide Derivatives

N-(2-Methoxyphenyl)-2-(4-p-Tolyl-1H-1,2,3-triazol-1-yl)propanamide (1dbi)

  • Structure : Replaces indole with a triazole ring and 2-methoxyphenyl.
  • Synthesis : High yield (94%) via click chemistry.
  • Implications : Triazole’s hydrogen-bonding capacity may improve solubility. The p-tolyl group could modulate pharmacokinetics .

Structural and Pharmacokinetic Trends

Table 1: Key Comparisons of Structural Features and Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Indole + Propanamide 4-Methoxyindole, 2-Methoxyphenyl 368.4 N/A High aromaticity, moderate polarity
CAS 1574492-45-7 () Indole + Benzimidazole Benzimidazole, 4-Methoxyindole 362.4 N/A Enhanced basicity
(S)-9c () Indole + Ureido 4-Methoxyphenylurea, Cyclohexylmethyl 523.7 161–163 Selective FPR agonist
N-(2-(Indol-3-yl)ethyl)-Biphenyl-F () Indole + Biphenyl 2-Fluorobiphenyl 394.4 N/A Improved lipophilicity
1dbi () Triazole + Propanamide p-Tolyltriazole, 2-Methoxyphenyl 351.4 N/A High solubility

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure features an indole moiety, which is often associated with various biological activities, including anticancer properties.

Biological Activity Overview

Research has indicated that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Cytotoxic Effects : The compound has shown cytotoxic effects against specific cancerous cells, indicating its potential as a therapeutic agent.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it could promote apoptotic pathways in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityInhibits growth in colon cancer cell lines
CytotoxicityInduces apoptosis in treated cancer cells
MechanismsPotential inhibition of IKKβ and activation of death receptors

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on colon cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity comparable to established anticancer agents.

Study 2: Mechanistic Insights

Another investigation explored the molecular mechanisms underlying the compound's activity. It was found that treatment with the compound resulted in increased expression of pro-apoptotic markers such as cleaved caspase-3 and caspase-8, supporting its role in apoptosis induction. The study highlighted that silencing death receptors DR5 and DR6 diminished the compound's efficacy, indicating their involvement in mediating its anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with indole alkylation followed by amide coupling. Key steps include:

  • Indole activation : Use palladium or copper catalysts under inert atmospheres for coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .
  • Amide bond formation : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Yield optimization : Control temperature (0–25°C for sensitive intermediates) and monitor pH for deprotonation steps. Catalytic amounts of DMAP can enhance acylation efficiency .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodology :

  • Analytical monitoring : Use thin-layer chromatography (TLC) with UV visualization for intermediate checks. Confirm final purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Structural characterization : Combine 1H^1H-NMR and 13C^{13}C-NMR to verify methoxy and indole substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error .

Q. What standard analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • Spectroscopic analysis : 1H^1H-NMR (DMSO-d6, 400 MHz) for aromatic proton integration; FT-IR to confirm amide C=O stretches (~1650 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC (≥95% purity) with PDA detection to identify UV-active indole moieties (λ~280 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of methoxy substitutions?

  • Methodology :

  • Systematic substitution : Synthesize analogs with modified methoxy positions (e.g., 5-methoxy vs. 4-methoxy indole) and evaluate bioactivity in receptor-binding assays (e.g., serotonin receptor subtypes) .
  • Crystallographic insights : Perform X-ray diffraction to compare conformational preferences of analogs. For example, 4-methoxy indole may adopt a planar geometry, enhancing π-π stacking with target receptors .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., known serotonin agonists) and ensure consistent cell lines (e.g., HEK-293 for GPCR assays).
  • Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Compare results across buffer systems (PBS vs. HEPES) .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of serotonin receptors (PDB: 5I6X) to map binding poses. Prioritize residues involved in hydrogen bonding (e.g., Asp155 in 5-HT2A_{2A}) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can metabolic stability and degradation pathways be evaluated under physiological conditions?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., O-demethylation products) .
  • pH stability : Test compound integrity in buffers (pH 1–10) at 37°C for 24 hours. Use 1H^1H-NMR to detect hydrolyzed amide bonds .

Q. What experimental strategies validate receptor binding specificity?

  • Methodology :

  • Radioligand displacement : Use 3H^3H-ketanserin for 5-HT2A_{2A} assays. Calculate Ki_i values via Cheng-Prusoff equation .
  • SPR biosensing : Immobilize purified receptors on CM5 chips and measure binding kinetics (kon_{on}/koff_{off}) at varying ligand concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.